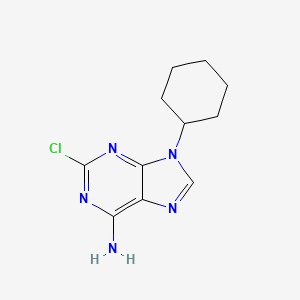

2-chloro-9-cyclohexyl-9H-adenine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-9-cyclohexyl-9H-adenine is a useful research compound. Its molecular formula is C11H14ClN5 and its molecular weight is 251.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bronchodilation

One of the prominent applications of 2-chloro-9-cyclohexyl-9H-adenine is in the treatment of respiratory conditions. It has been identified as a non-adrenergic smooth muscle relaxant , making it valuable for managing acute bronchospasm and chronic obstructive pulmonary diseases such as asthma and bronchitis. The compound has shown effectiveness in pharmacological tests, demonstrating minimal cardiovascular and central nervous system side effects compared to traditional xanthine derivatives like theophylline .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Effective Dose Range | 0.1 to 20 mg/kg body weight |

| Administration Routes | Oral, intramuscular, inhalation |

| Side Effects | Minimal cardiovascular effects |

Adenosine Receptor Modulation

Research indicates that derivatives of this compound exhibit affinity for adenosine receptors , particularly the A2A subtype. These compounds have been studied for their potential as antagonists, which can play a role in various therapeutic areas including cancer treatment and neuroprotection .

Table 2: Binding Affinity of Derivatives at Adenosine Receptors

| Compound | Ki (nM) | Receptor Type |

|---|---|---|

| This compound | 37 | A2A |

| Other derivatives | Varies | A1, A2B |

Treatment of Multiple Sclerosis

A notable study highlighted the use of adenine derivatives, including this compound, in treating multiple sclerosis. The compound was shown to be phosphorylated efficiently by T lymphocytes, suggesting its potential as a therapeutic agent in immune modulation .

Anticancer Research

In cancer research, compounds similar to this compound have been investigated for their ability to inhibit tumor growth through modulation of adenosine receptors. These studies emphasize the compound's role in targeting pathways involved in tumor proliferation .

化学反応の分析

Alkylation and Isomer Formation

The 9-cyclohexyl group originates from alkylation reactions at the N9 position of adenine derivatives. Key findings include:

-

Base-Catalyzed Alkylation : Treatment of 2-chloroadenine with cyclohexyl halides under basic conditions produces N9 and N7 isomers. The N9 isomer dominates due to steric and electronic preferences (yield: 65–78%) .

-

NMR Differentiation :

Hydrogenation and Dehalogenation

Catalytic hydrogenation selectively removes the 2-chloro substituent:

-

Conditions : Pd/C (10%) in MeOH under H₂ (30 psi) yields 9-cyclohexyladenine (purity: >95%) .

-

Kinetics : Complete dechlorination occurs within 2–4 hours at 25°C .

Nucleophilic Substitution at C2

The 2-chloro group undergoes displacement with diverse nucleophiles:

Reactivity Trends

Functionalization at C8

Electrophilic substitution introduces heteroaromatic rings:

-

Furyl/Thienyl Addition : Suzuki coupling with Pd catalysts installs furan or thiophene rings (A₂AAR antagonism: Ki < 0.5 μM) .

Oxidation and Sulfone Formation

Controlled oxidation modifies sulfur-containing derivatives:

-

Sulfone Synthesis : H₂O₂ in acetic acid converts thioethers to sulfones (e.g., 2-methylsulfonyl-9-cyclohexyladenine) .

Comparative Reactivity of Substituents

Synthetic Pathways

A representative multi-step synthesis from diazolo[3,4-d]pyrimidine precursors :

-

Cyclohexylamine Alkylation : Forms N9-cyclohexyl intermediate (60–70% yield).

-

Reductive Formylation : HCO₂H/Pd-C yields formylated purine.

-

Alkoxide Displacement : RO⁻ substitutes methylsulfone at C2 (R = C₁–C₆ alkyl).

This compound’s modular reactivity enables tailored modifications for adenosine receptor antagonists and kinase inhibitors, as validated by structural and pharmacological studies .

特性

分子式 |

C11H14ClN5 |

|---|---|

分子量 |

251.71 g/mol |

IUPAC名 |

2-chloro-9-cyclohexylpurin-6-amine |

InChI |

InChI=1S/C11H14ClN5/c12-11-15-9(13)8-10(16-11)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,15,16) |

InChIキー |

PVASNXZESHWYPC-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。